7-chloro-5-fluoro-1,3-benzoxazol-2-amine
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Overview
Description
7-chloro-5-fluoro-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a benzene ring fused to an oxazole ring, with chlorine and fluorine substituents at the 7 and 5 positions, respectively. It has a molecular formula of C7H4ClFN2O and a molecular weight of 186.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-fluoro-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with appropriate chlorinated and fluorinated reagents. One common method involves the reaction of 2-aminophenol with 7-chloro-5-fluoro-2-nitrobenzene under reducing conditions to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-fluoro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and benzoxazole moieties.
Condensation Reactions: It can participate in condensation reactions with aldehydes, ketones, and other electrophiles to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of bases or acids to facilitate the substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Condensation Reactions: Catalysts such as acids, bases, or metal catalysts are employed to drive the condensation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
7-chloro-5-fluoro-1,3-benzoxazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 7-chloro-5-fluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-1,3-benzoxazol-2-amine
- 5-fluoro-1,3-benzoxazol-2-amine
- 7-chloro-5-methyl-1,3-benzoxazol-2-amine
Uniqueness
7-chloro-5-fluoro-1,3-benzoxazol-2-amine is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to similar compounds .
Properties
CAS No. |
1248793-15-8 |
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Molecular Formula |
C7H4ClFN2O |
Molecular Weight |
186.57 g/mol |
IUPAC Name |
7-chloro-5-fluoro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C7H4ClFN2O/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H2,10,11) |
InChI Key |
YITNXYQUTPOGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)N)Cl)F |
Purity |
95 |
Origin of Product |
United States |
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